

Spectroscopic Characterization of 3,5-Dimethylpyridine-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethylpyridine-4-carboxylic acid

Cat. No.: B1419073

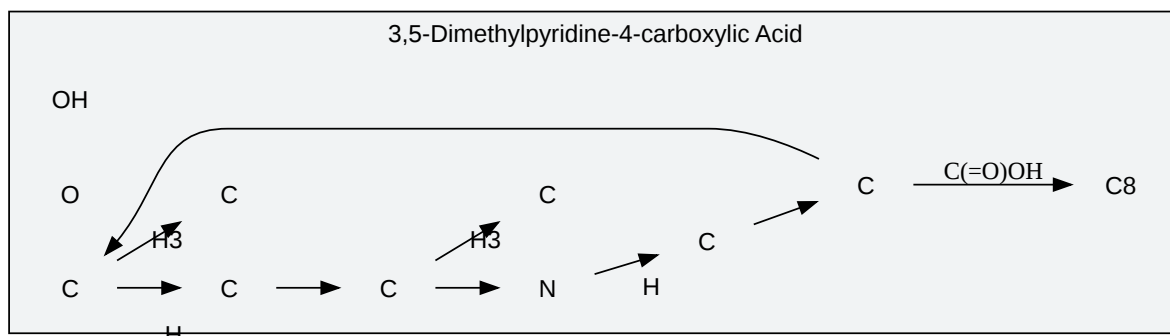
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Introduction

3,5-Dimethylpyridine-4-carboxylic acid, a derivative of isonicotinic acid, represents a key heterocyclic scaffold in medicinal chemistry and materials science. The strategic placement of methyl groups at the 3 and 5 positions sterically influences the electronic properties of the pyridine ring and the reactivity of the carboxylic acid function. A comprehensive understanding of its spectroscopic signature is paramount for researchers engaged in its synthesis, derivatization, and application. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of this molecule, offering insights into the structural correlations that govern its spectral features.

Molecular Structure and Spectroscopic Rationale

The unique arrangement of substituents on the pyridine ring in **3,5-dimethylpyridine-4-carboxylic acid** dictates its spectroscopic properties. The symmetry of the molecule, with two equivalent methyl groups and two equivalent aromatic protons, simplifies certain aspects of its NMR spectra, while the interplay between the electron-withdrawing carboxylic acid and the electron-donating methyl groups influences the electronic environment of the entire system.



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Caption: Molecular Structure of **3,5-Dimethylpyridine-4-carboxylic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For **3,5-dimethylpyridine-4-carboxylic acid**, both ^1H and ^{13}C NMR provide unambiguous evidence for its constitution.

^1H NMR Spectroscopy

The proton NMR spectrum is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3,5-Dimethylpyridine-4-carboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 11.0	Singlet, broad	1H	-COOH
~8.5	Singlet	2H	H-2, H-6
~2.4	Singlet	6H	-CH ₃ (at C-3, C-5)

Solvent: DMSO-d₆

Interpretation:

- **Carboxylic Acid Proton (-COOH):** The acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and 13.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
- **Aromatic Protons (H-2, H-6):** Due to the symmetrical substitution pattern, the two protons on the pyridine ring at positions 2 and 6 are chemically equivalent. They are expected to resonate as a single singlet, deshielded by the electronegative nitrogen atom and the overall aromatic system.
- **Methyl Protons (-CH₃):** The six protons of the two methyl groups at positions 3 and 5 are also equivalent and will give rise to a single, sharp singlet in the upfield region of the spectrum. Protons on carbons adjacent to a carbonyl group typically appear around 2 ppm.^[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon fingerprint of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3,5-Dimethylpyridine-4-carboxylic Acid**

Chemical Shift (δ) ppm	Assignment
~168	C=O
~150	C-2, C-6
~145	C-4
~138	C-3, C-5
~18	-CH ₃

Solvent: DMSO-d₆

Interpretation:

- **Carbonyl Carbon (C=O):** The carbon of the carboxylic acid group is the most deshielded carbon in the molecule, with a predicted chemical shift around 168 ppm.^[2]
- **Pyridine Ring Carbons:** The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C-2, C-6) are expected to be the most deshielded among the ring carbons. The quaternary carbons (C-3, C-4, C-5) will have distinct chemical shifts, with C-4 being significantly influenced by the directly attached carboxylic acid group.
- **Methyl Carbons (-CH₃):** The carbons of the two equivalent methyl groups will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of **3,5-dimethylpyridine-4-carboxylic acid** will be dominated by the characteristic vibrations of the carboxylic acid group and the pyridine ring.

Table 3: Predicted IR Spectroscopic Data for **3,5-Dimethylpyridine-4-carboxylic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (carboxylic acid dimer)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium to Strong	C=C and C=N ring stretching
~1300	Medium	C-O stretch
~920	Broad, Medium	O-H bend (out-of-plane)

Interpretation:

- **O-H Stretch:** The most characteristic feature of a carboxylic acid in the IR spectrum is the extremely broad absorption band for the O-H stretch, typically spanning from 3300 to 2500 cm⁻¹.^[3] This broadening is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.

- **C=O Stretch:** A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm^{-1} .^{[1][3]} The exact position can be influenced by conjugation with the pyridine ring.
- **Pyridine Ring Vibrations:** The aromatic pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region.^{[4][5]}
- **C-O Stretch and O-H Bend:** The C-O stretching vibration of the carboxylic acid will appear in the fingerprint region, around 1300 cm^{-1} . A broad absorption due to the out-of-plane O-H bend is also characteristic of carboxylic acid dimers and is typically observed around 920 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Predicted Mass Spectrometry Data for **3,5-Dimethylpyridine-4-carboxylic Acid**

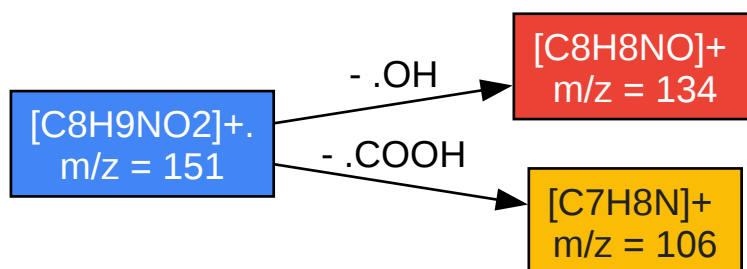
m/z	Interpretation
151	Molecular Ion (M^+)
134	$[M - \text{OH}]^+$
106	$[M - \text{COOH}]^+$

Interpretation:

The molecular formula of **3,5-dimethylpyridine-4-carboxylic acid** is $\text{C}_8\text{H}_9\text{NO}_2$ ^[6], giving it a molecular weight of 151.16 g/mol .

- **Molecular Ion (M^+):** The mass spectrum is expected to show a molecular ion peak at $m/z = 151$.
- **Fragmentation Pattern:** Carboxylic acids often exhibit characteristic fragmentation pathways.^[7]

- Loss of a Hydroxyl Radical (-OH): A common fragmentation is the loss of the hydroxyl group, leading to the formation of an acylium ion at $m/z = 134$.
- Loss of the Carboxyl Group (-COOH): Another significant fragmentation pathway involves the cleavage of the bond between the pyridine ring and the carboxylic acid group, resulting in a fragment at $m/z = 106$, corresponding to the 3,5-dimethylpyridinyl cation.



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Caption: Predicted Fragmentation Pathway of **3,5-Dimethylpyridine-4-carboxylic Acid** in Mass Spectrometry.

Experimental Protocols

For the acquisition of the spectroscopic data discussed, the following general protocols are recommended:

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3,5-dimethylpyridine-4-carboxylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H nuclei.
- Acquisition: Acquire 1H and ^{13}C NMR spectra at room temperature. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.

IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[5]
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum over a range of 4000 to 400 cm^{-1} with a resolution of at least 4 cm^{-1} . [8]

Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
- **Ionization:** Employ Electron Ionization (EI) at a standard energy of 70 eV.
- **Analysis:** Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

Conclusion

The spectroscopic profile of **3,5-dimethylpyridine-4-carboxylic acid** is a direct reflection of its molecular architecture. The symmetrical substitution pattern simplifies its NMR spectra, while the carboxylic acid and pyridine moieties give rise to characteristic and readily identifiable signals in IR and MS. This guide provides a foundational understanding of the expected spectroscopic data, serving as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound.

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